2-Methyl-2-(methylsulfonyl)propanenitrile

説明

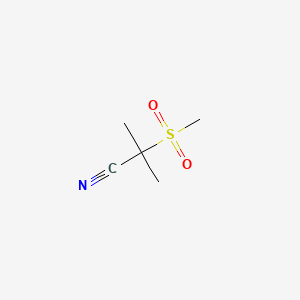

2-Methyl-2-(methylsulfonyl)propanenitrile is an organic compound with the molecular formula C5H9NO2S It is a nitrile derivative characterized by the presence of a methylsulfonyl group attached to a propanenitrile backbone

特性

IUPAC Name |

2-methyl-2-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOEOMIERYCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163442 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-29-2 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods of 2-Methyl-2-(methylsulfonyl)propanenitrile

Synthesis via Methylation of Methylsulfonylacetonitrile

One well-documented method involves the methylation of 2-(methylsulfonyl)acetonitrile using methyl iodide in the presence of sodium hydride in tetrahydrofuran (THF) solvent. This method is reported to yield this compound with high efficiency (93% yield).

Detailed Procedure:

- Stage 1: Sodium hydride (NaH, 60% dispersion in mineral oil) is slowly added to a stirred solution of 2-(methylsulfonyl)acetonitrile in THF at 0 °C. The mixture is stirred for approximately 20 minutes.

- Stage 2: Methyl iodide (MeI) is added dropwise over 1.5 hours at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight (~20 hours).

- Workup: The reaction is quenched with water, and THF is evaporated. The aqueous phase is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is triturated with hexanes/ether to afford the target compound as a crystalline solid.

| Reagent | Amount | Conditions |

|---|---|---|

| 2-(Methylsulfonyl)acetonitrile | 100 mmol (11.9 g) | THF, 0 °C |

| Sodium hydride (60% in oil) | 200 mmol (8.0 g) | Added slowly at 0 °C |

| Methyl iodide | 200 mmol (28.4 g) | Added dropwise 0 °C to RT |

| Reaction time | ~20 hours | 0 °C to RT |

| Yield | 93% | |

This route is notable for its simplicity and high yield, making it suitable for laboratory and potentially industrial scale synthesis.

Oxidation of 3-(Methylthio)propanenitrile to 3-(Methylsulfonyl)propanenitrile (Related Sulfone Preparation)

Although this route targets a related sulfone compound, 3-(methylsulfonyl)propanenitrile, it provides insights into oxidation methods applicable to methylthio precursors, which can be analogously adapted for this compound synthesis.

Key Steps:

- Step 1: 2-Chloroethyl methyl sulfide is reacted with sodium or potassium cyanide in a solvent mixture (water and water-miscible organic solvents such as ethanol or acetonitrile) at 20-100 °C for 4-24 hours to form 3-(methylthio)propanenitrile.

- Step 2: The intermediate 3-(methylthio)propanenitrile is isolated from the organic phase.

- Step 3: Oxidation is performed by mixing the intermediate with acetic anhydride, acetic acid, and hydrogen peroxide (20-40% w/v) at 25-42 °C for 1-4 hours, converting the thioether to the sulfone.

| Step | Conditions | Notes |

|---|---|---|

| Cyanide substitution | 20-100 °C, 4-24 h | Solvent: water + ethanol/methanol etc. |

| Isolation | Organic phase drying and filtration | Clear, colorless oily intermediate |

| Oxidation | 25-42 °C, 1-4 h | Reagents: acetic anhydride, acetic acid, H2O2 |

The oxidation involves a two-step addition of acetic anhydride and subsequent reaction with aqueous hydrogen peroxide, followed by removal of residual reagents via distillation or evaporation. Crystallization from ethanol yields the final sulfone product.

While this method is primarily for 3-(methylsulfonyl)propanenitrile, the oxidation strategy is relevant for sulfone formation in similar nitrile compounds.

Alternative Sulfonylation Reactions (Contextual Information)

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Methylation of methylsulfonylacetonitrile | Sodium hydride, methyl iodide, THF | 0 °C to RT, overnight | 93 | High yield, straightforward synthetic route |

| Cyanide substitution + oxidation (for related sulfone) | 2-Chloroethyl methyl sulfide, NaCN/KCN, acetic anhydride, H2O2 | 20-100 °C (substitution), 25-42 °C (oxidation) | Not specified | Multi-step, applicable oxidation strategy |

| Sulfonyl chloride reaction (general sulfonylation) | Methanesulfonyl chloride, triethylamine, acetone | 25-50 °C, several hours | Not specified | Relevant for sulfonylation but different substrate |

化学反応の分析

Types of Reactions

2-Methyl-2-(methylsulfonyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

2-Methyl-2-(methylsulfonyl)propanenitrile serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, often using amines or thiols as reagents in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile. These reactions can yield new derivatives with valuable carbon-nitrogen bonds, which are essential in the development of pharmaceuticals.

Key Reactions:

- Nucleophilic Substitution : Involves the formation of new carbon-nitrogen bonds.

- Hydrolysis : Can produce smaller molecules such as carboxylic acids or amides under acidic or basic conditions.

Medicinal Chemistry

The compound has shown potential biological activity, particularly in drug development. Its ability to modify biomolecules allows it to play a role in therapeutic applications. For instance, research indicates that it may interact with biological macromolecules, which could be pivotal in the design of new drugs targeting various diseases.

Case Study: RORγt Modulators

Recent studies have explored this compound's derivatives as modulators of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is implicated in autoimmune diseases. The derivatives were evaluated for their binding affinity and biological activity, showing promise as potential therapeutic agents against conditions like multiple sclerosis and rheumatoid arthritis .

Industrial Applications

In industrial settings, the production of this compound is optimized for efficiency through methods such as continuous flow reactors. These techniques enhance production rates while ensuring product consistency, making it viable for large-scale applications.

作用機序

The mechanism of action of 2-Methyl-2-(methylsulfonyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfonyl group can undergo oxidation or substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-Methyl-2-(methylsulfonyl)butanenitrile

- 2-Methyl-2-(methylsulfonyl)ethanenitrile

- 2-Methyl-2-(methylsulfonyl)pentanenitrile

Uniqueness

2-Methyl-2-(methylsulfonyl)propanenitrile is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both a nitrile and a methylsulfonyl group allows for diverse chemical transformations and applications, setting it apart from similar compounds.

生物活性

2-Methyl-2-(methylsulfonyl)propanenitrile, with the molecular formula C₅H₉NO₂S, is a compound of significant interest due to its potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

- Molecular Weight : 147.03 g/mol

- Structure : Characterized by a nitrile group and a methylsulfonyl functional group.

- Solubility : Highly soluble in water, which enhances its applicability in biological settings.

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential biological activity.

Preliminary studies suggest that this compound may interact with various enzymes and receptors, although specific mechanisms are not fully elucidated. The compound's polar nature allows it to engage in hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzymatic activity and receptor signaling pathways.

Interaction Studies

Interaction studies are crucial for understanding the compound's biological implications. Some notable findings include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, though detailed kinetic studies are needed to quantify these effects.

- Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, impacting physiological responses.

Case Studies

- Toxicological Assessment : In a study assessing the toxicity of related compounds, this compound was included as part of a broader analysis of sulfone nitriles. It was noted for its metabolic stability and persistence in biological systems, which may correlate with its biological activity .

- Pharmacological Research : Research has indicated that compounds with structural similarities to this compound exhibit varying degrees of biological activity. For example, similar nitrile functionalities have been associated with anti-inflammatory effects and enzyme inhibition .

Comparative Analysis

The following table summarizes the properties and biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(Methylsulfonyl)acetonitrile | C₄H₇NO₂S | Similar nitrile functionality | Anti-inflammatory properties |

| Propanenitrile, 2-methyl-2-(methylsulfinyl) | C₅H₉NOS | Contains a sulfinyl group | Varies; less studied |

| Methanesulfonamide | C₂H₇NO₂S | Contains a sulfonamide group | Known for various biological activities |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct reactivity and potential biological activity not fully explored in similar compounds .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2-methyl-2-(methylsulfonyl)propanenitrile?

The synthesis of this compound often involves nucleophilic substitution or oxidation reactions. For example, derivatives like aldoxycarb (a pesticide) are synthesized via oxime formation from the corresponding aldehyde precursor and methylcarbamoyl chloride under controlled pH conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity assessment via HPLC (>95%) is critical, as impurities can affect reactivity in downstream applications .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in Safety Data Sheets) .

- Ventilation : Use fume hoods due to potential inhalation hazards; monitor airborne concentrations with gas detectors .

- First Aid : Immediate rinsing with water for skin contact (15+ minutes) and medical consultation if inhaled .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl at δ 100–110 ppm in ¹³C NMR) and confirms molecular structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 162.05) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects nitrile (C≡N stretch ~2250 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .

Advanced: How does this compound act as a pesticide, and what are its molecular targets?

As the active metabolite of aldoxycarb, it inhibits acetylcholinesterase (AChE) in insects by covalently binding to the enzyme’s serine residue, disrupting neurotransmission . Methodologically, in vitro AChE inhibition assays (e.g., Ellman’s method) are used to quantify IC₅₀ values, while in vivo studies in pest models (e.g., Spodoptera frugiperda) assess lethality and resistance mechanisms .

Advanced: What strategies optimize the design of this compound derivatives for PI3K/mTOR inhibition?

Structural modifications focus on:

- Bioisosteric Replacement : Substituting the nitrile group with amides or heterocycles to enhance binding affinity .

- Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) and LogP measurements to improve bioavailability .

- In Vivo Efficacy : Xenograft models (e.g., murine breast cancer) evaluate tumor regression and synergistic effects with chemotherapeutics .

Advanced: How can researchers assess the ecotoxicological impact of this compound?

- Aquatic Toxicity : Acute LC₅₀ tests using Daphnia magna or zebrafish embryos (OECD Test Guideline 203) .

- Soil Persistence : HPLC-MS/MS quantifies degradation half-life in soil microcosms under varying pH/temperature .

- Bioaccumulation : Bioconcentration factors (BCF) calculated via octanol-water partitioning (Log Kow) .

Advanced: What computational methods predict structure-activity relationships (SAR) for sulfonyl-containing nitriles?

- Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., PI3Kγ binding pocket) .

- QSAR Models : Machine learning (Random Forest, SVM) correlates electronic parameters (HOMO/LUMO) with bioactivity .

- MD Simulations : GROMACS assesses conformational stability of sulfonyl-nitrile derivatives in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。